molecular formula C17H19FN2O2S B2748766 2-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide CAS No. 2034541-19-8

2-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide

Cat. No. B2748766
CAS RN: 2034541-19-8
M. Wt: 334.41
InChI Key: WMUHOCPKXMNUTF-UHFFFAOYSA-N
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Description

Fluorinated furans and benzofurans are classes of compounds that have attracted significant attention due to their important pharmacological properties . For example, some fluorinated furans have been found to have antimalarial and antibacterial properties .


Synthesis Analysis

The synthesis of fluorinated furans and benzofurans is a complex process. Direct fluorination of furan, for example, proceeds non-selectively . Other methods involve the reaction of furan with other compounds, followed by various treatments .


Molecular Structure Analysis

The molecular structure of fluorinated furans and benzofurans typically includes a fluorine atom or a trifluoromethyl group . The exact structure would depend on the specific compound and the methods used in its synthesis.


Chemical Reactions Analysis

The chemical reactions involving fluorinated furans and benzofurans can be complex and varied. They can involve various types of reactions, including oxidative ring opening and addition/elimination sequences .

Scientific Research Applications

Imaging and Diagnostic Applications

  • Sigma-2 Receptor Imaging: Fluorine-containing benzamide analogs, including 2-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide, have been explored for their potential in positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. Such compounds exhibit moderate to high affinity for sigma-2 receptors and moderate to low affinity for sigma-1 receptors, making them promising candidates for imaging tumor pathophysiology and aiding in the diagnosis and management of cancer (Tu et al., 2007).

Fluorescence Studies for Biological Applications

  • Fluorophore Labeling: Novel fluorophores have been synthesized and applied for labeling of nucleosides and oligodeoxyribonucleotides. These fluorophores exhibit enhanced fluorescence signals and higher hybridization affinity, indicating their utility in molecular biology for studying nucleic acid dynamics and interactions. This application highlights the role of fluorine-modified compounds in enhancing the sensitivity and specificity of biomolecular detection (Singh & Singh, 2007).

Synthetic and Mechanistic Chemistry

  • Fluorinated Heterocycles Synthesis: The compound's framework serves as a building block in the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. The versatility in coupling reactions, facilitated by metal-catalyzed C-H activation, underscores its value in creating complex molecules with potential therapeutic applications (Wu et al., 2017).

Metal Ion Detection and Bio-imaging

  • Chemosensor for Metal Ions: Phenoxazine-based fluorescent chemosensors utilizing a furan-2-carboxamide group for discriminative detection of metal ions, such as Cd2+ and CN−, have been developed. These chemosensors demonstrate the importance of structural modifications in enhancing selectivity and sensitivity towards specific ions, useful in environmental monitoring and bio-imaging applications (Ravichandiran et al., 2020).

Material Science and Electrochemistry

  • Electrochemical Properties: The investigation into the donor units' effect on the properties of fluorinated acceptor-based systems reveals insights into the electrochemical and optical properties influenced by fluorination. Such studies are integral to the development of new materials with tailored electronic properties for use in optoelectronic devices (Çakal et al., 2021).

Antitumor and Herbicidal Activity

  • Antitumor Agents

    Research into benzamide derivatives, such as 2-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide, has demonstrated marked in vivo antitumor activity. These compounds inhibit histone deacetylase, leading to cell cycle changes and apoptosis in tumor cells, suggesting a novel approach for cancer treatment (Saito et al., 1999).

  • Herbicidal Activity

    The structural backbone of 2-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide contributes to the synthesis of compounds with significant herbicidal activity. This highlights the potential agricultural applications of such molecules in controlling weed growth and supporting crop production (Huang et al., 2005).

Mechanism of Action

The mechanism of action of fluorinated furans and benzofurans would depend on their specific structure and the biological systems they interact with. Some fluorinated furans, for example, have been found to inhibit HIV-1 reverse transcriptase .

properties

IUPAC Name

2-fluoro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-15-4-2-1-3-14(15)17(21)19-11-16(13-5-8-22-12-13)20-6-9-23-10-7-20/h1-5,8,12,16H,6-7,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUHOCPKXMNUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=CC=C2F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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